Cobalt bis(dihydrogen phosphate)

Vue d'ensemble

Description

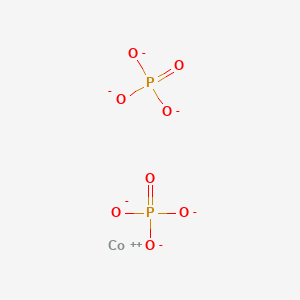

Cobalt bis(dihydrogen phosphate) is an inorganic compound with the chemical formula Co(H₂PO₄)₂. It is a red powder that is generally available in high purity and various grades for research and industrial applications . This compound is part of the broader family of cobalt phosphates, which are known for their interesting physical and chemical properties, including ionic conductivity and catalytic activity .

Méthodes De Préparation

Cobalt bis(dihydrogen phosphate) can be synthesized through various methods. One common approach involves the reaction of cobalt nitrate with phosphoric acid under controlled conditions. Another method includes the use of cobalt acetate and sodium phosphate, which results in the formation of cobalt phosphate with a 3D flower-like structure . Industrial production methods often involve similar chemical reactions but are scaled up to meet commercial demands.

Analyse Des Réactions Chimiques

Cobalt bis(dihydrogen phosphate) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in hydrogenation reactions where it acts as a catalyst . Common reagents used in these reactions include hydrogen gas and various organic substrates. The major products formed from these reactions depend on the specific conditions and reagents used but often include reduced organic compounds and hydrogenated products .

Applications De Recherche Scientifique

Industrial Applications

2.1. Waste Treatment

One of the notable applications of cobalt bis(dihydrogen phosphate) is in the treatment of industrial waste. The compound can be derived from spent solutions in galvanic and chemical coating processes, effectively recycling cobalt from hazardous waste into valuable materials. This approach not only mitigates environmental impact but also recovers cobalt for further industrial use .

2.2. Catalysis

Cobalt bis(dihydrogen phosphate) serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions while maintaining stability under different conditions makes it an attractive option for catalysis in the pharmaceutical industry .

Biomedical Applications

3.1. Drug Delivery Systems

Due to its favorable biocompatibility and low toxicity, cobalt bis(dihydrogen phosphate) is being explored as a potential drug delivery system. Its ability to form micelles and vesicles allows for effective encapsulation of therapeutic agents, enhancing their delivery to target sites within the body .

3.2. Antimicrobial Properties

Research indicates that cobalt bis(dihydrogen phosphate) exhibits antimicrobial activity, making it a candidate for use in medical coatings and devices to prevent infections . This property has implications for its use in dental materials and other biomedical applications.

Energy Storage

Cobalt bis(dihydrogen phosphate) is being investigated for its role in energy storage systems, particularly in batteries. Its electrochemical properties allow it to function effectively as an electrode material, contributing to advancements in battery technology .

Case Study 1: Recycling Cobalt from Industrial Waste

A study demonstrated the effectiveness of using cobalt bis(dihydrogen phosphate) for recovering cobalt from spent galvanic solutions. The process involved precipitating cobalt as a phosphate salt, which was then purified for industrial reuse, showcasing a sustainable approach to waste management .

Case Study 2: Antimicrobial Coatings

Research conducted on the antimicrobial properties of cobalt bis(dihydrogen phosphate) revealed its efficacy against common pathogens when used as a coating on medical devices. This study highlighted the compound's potential to reduce infection rates in clinical settings .

Mécanisme D'action

The mechanism by which cobalt bis(dihydrogen phosphate) exerts its effects is primarily through its catalytic properties. In electrochemical applications, it facilitates the transfer of electrons and protons, thereby enhancing the efficiency of reactions like water splitting . The molecular targets involved include the active sites on the cobalt phosphate surface, which interact with reactants to lower the activation energy of the reaction .

Comparaison Avec Des Composés Similaires

Cobalt bis(dihydrogen phosphate) can be compared to other cobalt phosphates and related compounds such as cobalt(II) phosphate and cobalt(III) phosphate. While all these compounds share similar structural features, cobalt bis(dihydrogen phosphate) is unique due to its specific ionic and catalytic properties . Similar compounds include cobalt(II) nitrate, cobalt(II) chloride, and cobalt(II) hydroxide, which also exhibit interesting chemical behaviors but differ in their specific applications and reactivity .

Activité Biologique

Cobalt bis(dihydrogen phosphate), with the chemical formula Co(H₂PO₄)₂, is an inorganic compound that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and electrochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Cobalt Bis(Dihydrogen Phosphate)

Cobalt bis(dihydrogen phosphate) is typically encountered as a red powder and is known for its high purity, making it suitable for both research and industrial applications. The compound primarily functions as an electrocatalyst in reactions such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are critical processes in energy conversion technologies .

Target Pathways:

- Hydrogen Evolution Reaction (HER) : Cobalt bis(dihydrogen phosphate) facilitates the electro-catalytic proton reduction, leading to hydrogen formation. This process is vital for sustainable energy solutions, particularly in hydrogen production from water .

- Photocatalytic Activity : The compound exhibits significant photocatalytic activity under specific conditions, contributing to its role in environmental applications .

Mode of Action:

- The interaction with substrates is influenced by environmental factors such as pH and buffer strength, which can affect the stability and efficacy of the compound .

Cobalt bis(dihydrogen phosphate) has shown several promising biochemical properties:

- Low Toxicity : Studies indicate that it possesses low toxicity in both in vitro and in vivo models, making it a viable candidate for medicinal applications .

- Cell Penetration : The compound demonstrates easy penetration into cells, which is crucial for therapeutic applications .

Medicinal Applications

Cobalt bis(dihydrogen phosphate) has been explored for various medicinal applications:

- Enzyme Inhibition : It has potential as an inhibitor for therapeutically relevant enzymes such as HIV protease and carbonic anhydrase IX (CA-IX), which are implicated in cancer progression .

- Antimicrobial Properties : The compound has been investigated for its antibacterial and antimycotic activities, showcasing its versatility in treating infections .

Case Study 1: Electrochemical Applications

In a study focusing on the electrochemical properties of cobalt bis(dihydrogen phosphate), researchers observed that it exhibited significant electrochemical signals in aqueous buffers. These signals were indicative of reversible redox processes involving Co(II/III). The findings suggested that the compound could be utilized in bioconjugation studies and as a redox label for biomolecule detection .

Case Study 2: Cancer Therapeutics

Another study highlighted the use of cobalt bis(dihydrogen phosphate) derivatives in cancer therapy. The derivatives were shown to effectively inhibit CA-IX, an enzyme associated with tumor growth. This inhibition was linked to enhanced therapeutic outcomes in preclinical models .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

cobalt(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFTWYFOTJBTIQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO8P2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18718-10-0 | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018718100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt bis(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.